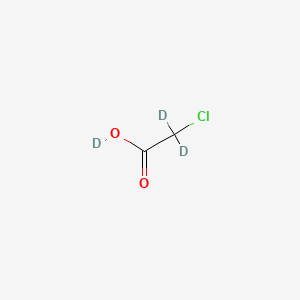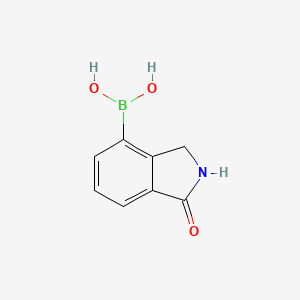
ISOINDOLIN-1-ONE-4-BORONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOINDOLIN-1-ONE-4-BORONIC ACID is a heterocyclic compound that features a boronic acid functional group attached to an isoindolinone core. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ISOINDOLIN-1-ONE-4-BORONIC ACID typically involves the formation of the isoindolinone core followed by the introduction of the boronic acid group. One common method includes the use of ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This method is noted for its high efficiency and yields . Another approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the treatment of 2-alkynylbenzoic acids with primary amines, which leads to the formation of hydroxyisoindolinones . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: ISOINDOLIN-1-ONE-4-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The boronic acid group allows for substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
ISOINDOLIN-1-ONE-4-BORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is utilized in the production of polymers, dyes, and other industrial materials.
Wirkmechanismus
The mechanism of action of ISOINDOLIN-1-ONE-4-BORONIC ACID involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle. Molecular docking studies have shown that the compound can form stable interactions with active amino acid residues of CDK7, suggesting its potential as an anti-cancer agent . The binding interactions are primarily facilitated by hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
ISOINDOLIN-1-ONE-4-BORONIC ACID can be compared with other similar compounds such as:
Indole derivatives: These compounds also feature a heterocyclic core and are widely used in medicinal chemistry.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and have applications in pharmaceuticals and materials science.
Boronic acids: General boronic acids are used in various cross-coupling reactions and have broad applications in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its combination of the isoindolinone core with a boronic acid functional group, providing a versatile platform for chemical modifications and applications in diverse fields.
Eigenschaften
IUPAC Name |
(1-oxo-2,3-dihydroisoindol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-5-2-1-3-7(9(12)13)6(5)4-10-8/h1-3,12-13H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHIAVTCMPJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CNC(=O)C2=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
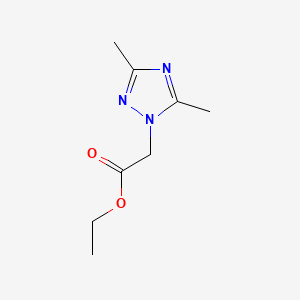
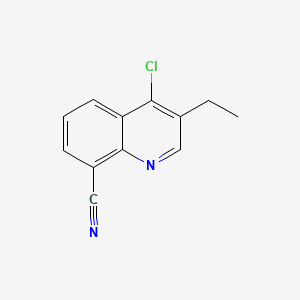
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
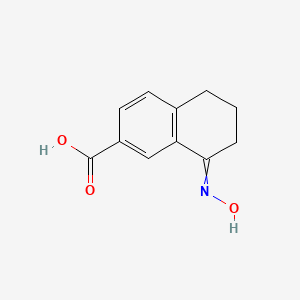
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)
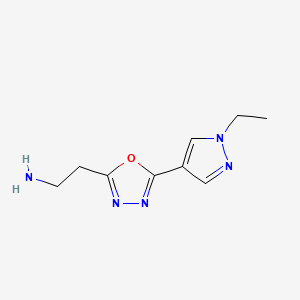
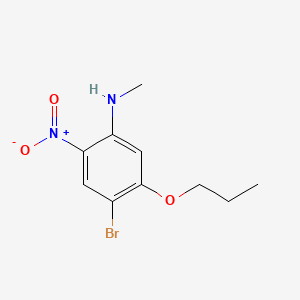
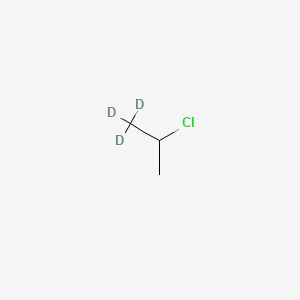
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
